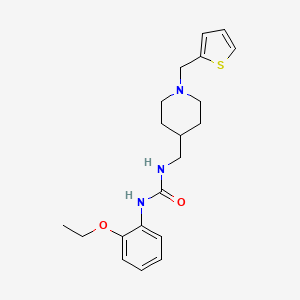
1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition
Urea derivatives, such as those evaluated by Vidaluc et al. (1995) and others, have been synthesized and assessed for their antiacetylcholinesterase activity, showcasing their potential as inhibitors in biochemical pathways. This class of compounds was designed to optimize pharmacophoric moieties for interaction with enzyme hydrophobic binding sites, demonstrating the utility of urea derivatives in enzyme inhibition studies and potential therapeutic applications (Vidaluc et al., 1995).
Chemical Synthesis and Reactivity
Directed lithiation and subsequent reactions with electrophiles of urea derivatives, as explored by Smith et al. (2013), exemplify the role of these compounds in synthetic organic chemistry. Such studies provide insights into the reactivity of urea derivatives and their use in the synthesis of complex organic molecules (Smith et al., 2013).
Steric Carbonyl Protection
Research by Hassel and Seebach (1978) on ureas with sterically protected carbonyl groups illustrates their application in organic synthesis, particularly in strategies involving carbonyl protection and metalation. This highlights the versatility of urea derivatives in synthetic methodologies (Hassel & Seebach, 1978).
Anticancer Investigations
The synthesis and evaluation of urea derivatives for anticancer activity, as conducted by Mustafa et al. (2014), demonstrate the potential of these compounds in medicinal chemistry. The study of their effects on enzyme inhibition and cancer cell lines can lead to the development of new therapeutic agents (Mustafa et al., 2014).
Hydrogel Formation
The study of hydrogel formation by urea derivatives, as investigated by Lloyd and Steed (2011), showcases the application of these compounds in material science. The anion-dependent rheology and morphology of urea-based hydrogels offer a means to tune the physical properties of these materials for various applications (Lloyd & Steed, 2011).
Solvolysis and Cleavage Studies
The catalytic solvolysis of urea derivatives, as explored by Belzile et al. (2014), provides insights into reaction mechanisms and the role of catalysts in facilitating urea bond cleavage. This research contributes to a deeper understanding of chemical reactivity and catalysis (Belzile et al., 2014).
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-2-25-19-8-4-3-7-18(19)22-20(24)21-14-16-9-11-23(12-10-16)15-17-6-5-13-26-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQZCHWJEUWJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541096.png)
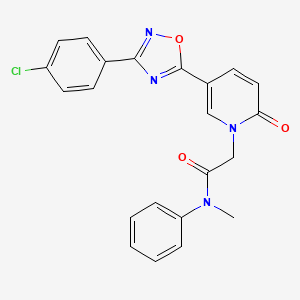
![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2541099.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2541102.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2541103.png)
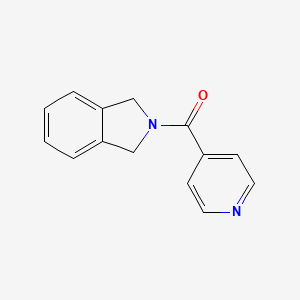

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2541107.png)
![[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B2541110.png)
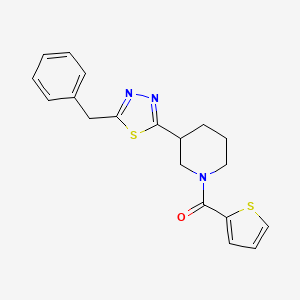

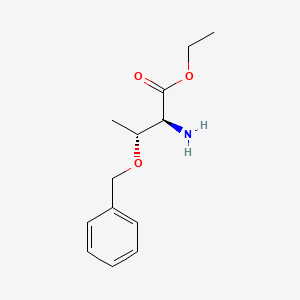
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541118.png)
